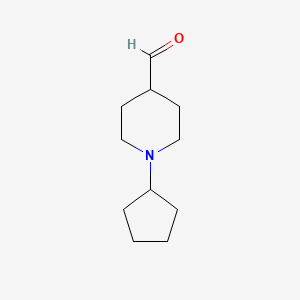

1-cyclopentylpiperidine-4-carbaldehyde

Description

1-Cyclopentylpiperidine-4-carbaldehyde is a piperidine derivative featuring a cyclopentyl substituent at the nitrogen atom and a formyl (carbaldehyde) group at the 4-position of the piperidine ring. The molecular formula is inferred as C11H17NO, with a calculated molecular weight of 179.26 g/mol.

Properties

IUPAC Name |

1-cyclopentylpiperidine-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO/c13-9-10-5-7-12(8-6-10)11-3-1-2-4-11/h9-11H,1-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQKNDQKLLTZYSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CCC(CC2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

753028-96-5 | |

| Record name | 1-cyclopentylpiperidine-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-cyclopentylpiperidine-4-carbaldehyde can be achieved through several routes. One common method involves the reaction of cyclopentylamine with piperidine-4-carboxaldehyde under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst like palladium on carbon. The mixture is heated under reflux, and the product is purified through distillation or recrystallization .

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. This method can also reduce the formation of by-products and improve the overall efficiency of the synthesis .

Chemical Reactions Analysis

1-Cyclopentylpiperidine-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted piperidines .

Scientific Research Applications

1-Cyclopentylpiperidine-4-carbaldehyde has several scientific research applications:

Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system. Its structural features make it a valuable building block for designing drugs with potential therapeutic effects.

Organic Synthesis: The compound is used as a starting material for the synthesis of more complex molecules

Biological Studies: Researchers use this compound to study the interactions between small molecules and biological targets.

Mechanism of Action

The mechanism of action of 1-cyclopentylpiperidine-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in changes in cellular functions. The compound’s ability to cross the blood-brain barrier also makes it a potential candidate for targeting central nervous system disorders .

Comparison with Similar Compounds

1-Acetylpiperidine-4-carbaldehyde

- Molecular Formula: C8H13NO2; Molecular Weight: 155.19 g/mol .

- Key Differences : The acetyl group (vs. cyclopentyl) reduces steric bulk, likely increasing solubility in polar solvents. The aldehyde group retains reactivity for nucleophilic additions or oxidations.

- Applications : Used in synthetic intermediates due to the acetyl group’s stability under basic conditions .

N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide

- Structure : Features a benzyl group (aromatic) and methoxycarbonyl substituent .

- Methoxycarbonyl adds polarity, balancing solubility in organic-aqueous systems.

- Synthesis : Multi-step routes reported in 1993 emphasize protection-deprotection strategies, contrasting with simpler aldehyde-functionalized analogs .

1-(Cyclopentanecarbonyl)piperidine-4-carboxylic Acid

- Molecular Formula: C12H17NO3; CAS: 147636-33-7 .

- Key Differences : The cyclopentanecarbonyl group and carboxylic acid substituent increase molecular weight (223.27 g/mol) and polarity. The carboxylic acid enables salt formation, altering bioavailability compared to the aldehyde .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Properties | Reactivity Profile |

|---|---|---|---|---|---|

| 1-Cyclopentylpiperidine-4-carbaldehyde | C11H17NO | 179.26 | Cyclopentyl, Aldehyde | High lipophilicity, moderate reactivity | Aldehyde oxidation, alkylation |

| 1-Acetylpiperidine-4-carbaldehyde | C8H13NO2 | 155.19 | Acetyl, Aldehyde | Moderate solubility, thermal stability | Acetal formation, hydrolysis |

| 1-(Cyclopentanecarbonyl)piperidine-4-carboxylic Acid | C12H17NO3 | 223.27 | Cyclopentanecarbonyl, Carboxylic Acid | High polarity, acidic | Esterification, salt formation |

Research Findings and Implications

- Reactivity : The aldehyde group in this compound is prone to oxidation (e.g., forming carboxylic acids) or nucleophilic attack, unlike the stable acetyl or methoxycarbonyl groups .

- Biological Relevance : Increased lipophilicity from cyclopentyl may enhance blood-brain barrier penetration, making it a candidate for CNS-targeting prodrugs. In contrast, carboxylic acid derivatives (e.g., ) are more suited for ionic interactions in enzymatic binding .

- Safety : Aldehydes generally require careful handling due to toxicity risks, whereas carboxylic acids demand pH-controlled storage .

Biological Activity

1-Cyclopentylpiperidine-4-carbaldehyde (CAS No. 753028-96-5) is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a cyclopentyl group and an aldehyde functional group. Its molecular formula is , and it has distinct properties that influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Research indicates that the compound may act as a modulator of neurotransmitter systems, particularly those involving dopamine and serotonin, which are crucial in mood regulation and cognitive functions.

Pharmacological Effects

This compound has been studied for its potential effects in various pharmacological contexts:

- Antidepressant Activity : Preliminary studies suggest that the compound may exhibit antidepressant-like effects in animal models, potentially through serotonin reuptake inhibition.

- Cognitive Enhancement : There is evidence indicating that it may enhance cognitive functions, possibly by acting on cholinergic pathways.

- Analgesic Properties : Some studies have reported analgesic effects, suggesting its utility in pain management therapies.

Toxicological Profile

While the therapeutic potential is promising, it is essential to consider the toxicological profile. Research indicates that at high doses, this compound may exhibit neurotoxic effects. Long-term exposure studies are necessary to elucidate chronic toxicity and safe dosage parameters.

Case Studies

A series of case studies have been conducted to assess the biological activity of this compound:

-

Study on Antidepressant Effects :

- Objective : To evaluate the antidepressant potential in rodent models.

- Findings : The compound demonstrated significant reductions in depressive behaviors compared to control groups, suggesting efficacy similar to established antidepressants.

-

Cognitive Function Assessment :

- Objective : To assess memory enhancement in aged rats.

- Findings : Treatment with this compound improved performance in memory tasks, indicating potential benefits for age-related cognitive decline.

-

Pain Management Study :

- Objective : To evaluate analgesic properties.

- Findings : The compound showed a dose-dependent reduction in pain response in formalin-induced pain models.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Notable Effects |

|---|---|---|

| This compound | Antidepressant, cognitive enhancer, analgesic | Significant behavioral improvements |

| N-methyl-N-[2-(methylamino)ethyl]acetamide | Enzyme interactions, precursor synthesis | Used in various synthetic pathways |

| 3,5-Dichloro-N-(4-chlorophenyl)-1,2-thiazole-4-carboxamide | Antitumor and anticonvulsant properties | Inhibits specific enzyme activities |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.